molecular formula C12H28O6Si B12580693 Propanoic acid--3-(triethoxysilyl)propan-1-ol (1/1) CAS No. 194672-47-4

Propanoic acid--3-(triethoxysilyl)propan-1-ol (1/1)

Katalognummer: B12580693
CAS-Nummer: 194672-47-4
Molekulargewicht: 296.43 g/mol
InChI-Schlüssel: XOWPWUDJFXXNHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoic acid–3-(triethoxysilyl)propan-1-ol (1/1) is an organosilicon compound with the molecular formula C9H20O5Si. It is characterized by the presence of both a propanoic acid group and a triethoxysilyl group, making it a versatile compound in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in a wide range of industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid–3-(triethoxysilyl)propan-1-ol typically involves the reaction of propanoic acid with 3-(triethoxysilyl)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of Propanoic acid–3-(triethoxysilyl)propan-1-ol involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods also involve purification steps to remove any impurities and obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid–3-(triethoxysilyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Propanoic acid–3-(triethoxysilyl)propan-1-ol include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of Propanoic acid–3-(triethoxysilyl)propan-1-ol include carboxylic acids, aldehydes, alcohols, and various substituted derivatives. These products are useful in different applications, including material science and organic synthesis .

Wissenschaftliche Forschungsanwendungen

Propanoic acid–3-(triethoxysilyl)propan-1-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Propanoic acid–3-(triethoxysilyl)propan-1-ol involves the interaction of its functional groups with target molecules. The propanoic acid group can form hydrogen bonds and ionic interactions, while the triethoxysilyl group can form covalent bonds with inorganic surfaces. These interactions contribute to the compound’s ability to enhance the properties of materials and improve their performance in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propanoic acid–3-(triethoxysilyl)propan-1-ol is unique due to the presence of both a propanoic acid group and a triethoxysilyl group. This dual functionality allows it to interact with both organic and inorganic materials, making it highly versatile and useful in a wide range of applications .

Eigenschaften

CAS-Nummer

194672-47-4

Molekularformel

C12H28O6Si

Molekulargewicht

296.43 g/mol

IUPAC-Name

propanoic acid;3-triethoxysilylpropan-1-ol

InChI

InChI=1S/C9H22O4Si.C3H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h10H,4-9H2,1-3H3;2H2,1H3,(H,4,5)

InChI-Schlüssel

XOWPWUDJFXXNHL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)O.CCO[Si](CCCO)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.